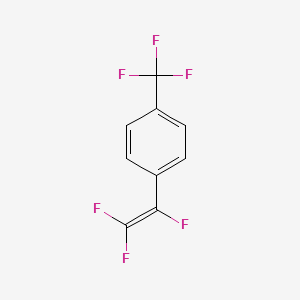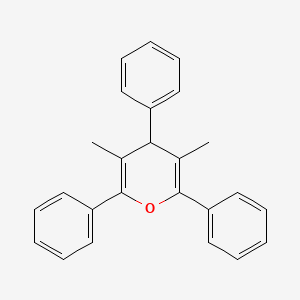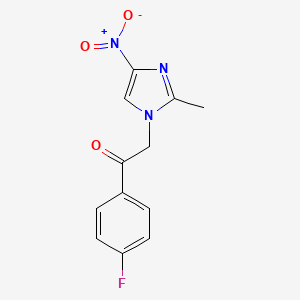
Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)- is a synthetic organic compound that belongs to the class of imidazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)- typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Fluorophenyl Substitution: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the imidazole compound under basic conditions.
Ketone Formation: The final step involves the formation of the ethanone moiety through an acylation reaction using acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-(4-chlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)
- Ethanone, 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)
- Ethanone, 1-(4-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)
Highlighting Uniqueness
Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
91323-16-9 |
|---|---|
Molekularformel |
C12H10FN3O3 |
Molekulargewicht |
263.22 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C12H10FN3O3/c1-8-14-12(16(18)19)7-15(8)6-11(17)9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
VVPLGCOLJWASFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN1CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Löslichkeit |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)
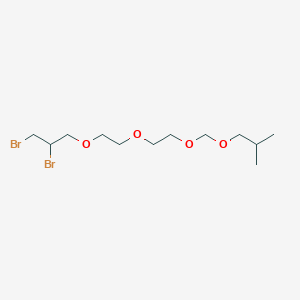

![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
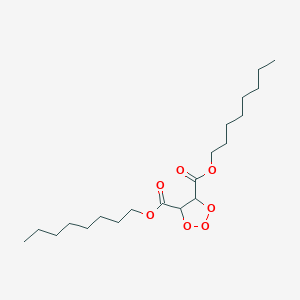
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
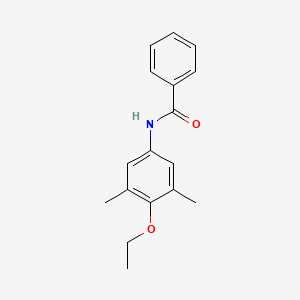
![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
